molecular formula C8H9KN2O2S B2673683 Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate CAS No. 1231949-74-8

Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate

Cat. No.: B2673683
CAS No.: 1231949-74-8
M. Wt: 236.33
InChI Key: YFCHCMLKBPVOFA-UHFFFAOYSA-M
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Description

Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate is a compound that features a thiazole ring and a pyrrolidine ring. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, and they are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The presence of the thiazole ring in this compound contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate typically involves the reaction of 2-aminothiazole with pyrrolidine-2-carboxylic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol . The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial activity . Additionally, the pyrrolidine ring can enhance the compound’s binding affinity to its targets, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate is unique due to the presence of both the thiazole and pyrrolidine rings, which confer distinct chemical and biological properties. The potassium salt form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

potassium;1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.K/c11-7(12)6-2-1-4-10(6)8-9-3-5-13-8;/h3,5-6H,1-2,4H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCHCMLKBPVOFA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9KN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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